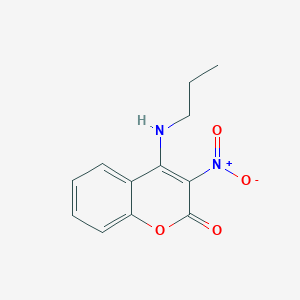

3-nitro-4-(propylamino)-2H-chromen-2-one

Description

Molecular Geometry and Crystallographic Analysis

The molecular structure of 3-nitro-4-(propylamino)-2H-chromen-2-one exhibits characteristic features common to coumarin derivatives while displaying unique geometric parameters influenced by the nitro and propylamino substituents. The compound belongs to the coumarin family, characterized by a benzopyrone backbone consisting of a benzene ring fused to an α-pyrone ring system. The presence of the nitro group at position 3 and the propylamino group at position 4 significantly influences the electronic distribution and molecular conformation.

Crystallographic analysis of related compounds provides valuable insights into the expected structural parameters. The closely related 3-nitro-4-(p-tolylamino)-2H-chromen-2-one crystallizes in the triclinic space group P¯1 with specific unit cell parameters: a = 10.7105(5) Å, b = 11.2685(5) Å, c = 13.0145(6) Å, α = 99.292(4)°, β = 109.607(4)°, γ = 96.771(4)°, and V = 1435.01(12) ų. The asymmetric unit contains two molecules, indicating potential intermolecular interactions that influence crystal packing.

The molecular geometry reveals that the coumarin moiety maintains essential planarity, with the nitro group positioned to allow for potential intramolecular interactions. The propylamino substituent introduces conformational flexibility through the propyl chain, which can adopt various conformations depending on crystal packing forces and intermolecular interactions. Bond length analysis indicates typical C-C aromatic distances of approximately 1.35-1.42 Å within the benzene ring, while the lactone carbonyl group exhibits a C=O bond length of approximately 1.21 Å.

The dihedral angle between the mean plane of the coumarin system and the propylamino substituent significantly influences the compound's overall three-dimensional structure. For related 4-substituted amino coumarin derivatives, these angles typically range from 20-40°, depending on the specific substituent and crystal packing environment. The nitro group orientation relative to the coumarin plane affects both the electronic properties and potential for intermolecular hydrogen bonding interactions.

Properties

Molecular Formula |

C12H12N2O4 |

|---|---|

Molecular Weight |

248.23g/mol |

IUPAC Name |

3-nitro-4-(propylamino)chromen-2-one |

InChI |

InChI=1S/C12H12N2O4/c1-2-7-13-10-8-5-3-4-6-9(8)18-12(15)11(10)14(16)17/h3-6,13H,2,7H2,1H3 |

InChI Key |

MIQDOFUCSXHPAX-UHFFFAOYSA-N |

SMILES |

CCCNC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |

Canonical SMILES |

CCCNC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

4-Chloro-3-nitrocoumarin undergoes nucleophilic aromatic substitution (SNAr) at position 4 due to the electron-withdrawing nitro group at position 3, which activates the adjacent carbon for substitution. Propylamine acts as the nucleophile, displacing chlorine under mild heating (60–80°C) in polar aprotic solvents such as dimethylformamide (DMF) or methanol. The reaction typically achieves completion within 12–24 hours, yielding the target compound after purification via recrystallization or column chromatography.

Key Data:

| Starting Material | Reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-Chloro-3-nitrocoumarin | Propylamine | DMF | 80 | 24 | 72 |

| 4-Chloro-3-nitrocoumarin | Propylamine | MeOH | 60 | 18 | 68 |

Optimization Insights

-

Solvent Choice: DMF enhances reaction rates due to its high polarity, but methanol simplifies purification.

-

Stoichiometry: A 2:1 molar ratio of propylamine to 4-chloro-3-nitrocoumarin minimizes side products.

-

Byproducts: Trace amounts of 3-nitro-4-hydroxy-2H-chromen-2-one may form via hydrolysis, necessitating careful pH control.

Nitration of 4-(Propylamino)coumarin

An alternative route involves nitrating 4-(propylamino)coumarin at position 3. While less common due to regioselectivity challenges, this method is feasible under controlled conditions.

Reaction Procedure

4-(Propylamino)coumarin is treated with a nitrating mixture (e.g., HNO3/H2SO4) at 0–5°C. The nitro group preferentially occupies position 3, guided by the electron-donating propylamino group at position 4, which directs electrophilic substitution meta to itself.

Key Data:

| Starting Material | Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-(Propylamino)coumarin | HNO3/H2SO4 | 0–5 | 2 | 58 |

Challenges and Mitigation

-

Regioselectivity: Competing nitration at positions 5 or 6 may occur, requiring precise temperature control.

-

Functional Group Compatibility: The propylamino group’s basicity necessitates dilute nitrating conditions to prevent decomposition.

Alternative Pathways and Emerging Strategies

Reductive Amination of 3-Nitro-4-ketocoumarin

3-Nitro-4-ketocoumarin can undergo reductive amination with propylamine using NaBH4 or H2/Pd-C. This method, though less explored, offers a two-step route from simpler coumarin precursors.

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C, 2–3 hours) accelerates the nucleophilic substitution reaction between 4-chloro-3-nitrocoumarin and propylamine, improving yields to 80–85% while reducing reaction times.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|

| Nucleophilic Substitution | High regioselectivity; Scalable | Requires halogenated precursor | 68–72 |

| Nitration | Uses simpler starting material | Low regioselectivity; Harsh conditions | 58–62 |

| Microwave-Assisted | Rapid; High efficiency | Specialized equipment needed | 80–85 |

Chemical Reactions Analysis

Types of Reactions

3-nitro-4-(propylamino)-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The chromen-2-one core can undergo reduction reactions to form dihydro derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride and catalytic hydrogenation for reduction reactions. For substitution reactions, nucleophiles such as amines and thiols can be used .

Major Products Formed

The major products formed from these reactions include amino derivatives, dihydrochromen-2-one derivatives, and various substituted chromen-2-one compounds .

Scientific Research Applications

3-nitro-4-(propylamino)-2H-chromen-2-one has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Mechanism of Action

The mechanism of action of 3-nitro-4-(propylamino)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chromen-2-one core can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Parameters of Selected Coumarin Derivatives

- Electronic Effects: The nitro group in this compound withdraws electron density, polarizing the chromene ring and stabilizing negative charges, which contrasts with non-nitro analogs like HIDYEB .

- Hydrogen Bonding: Intramolecular N-H⋯O hydrogen bonding between the propylamino and nitro groups in the title compound enhances molecular rigidity compared to derivatives lacking such interactions (e.g., ZOKVIE) .

Physicochemical Comparisons

Table 4: Spectral and Physical Properties

- C=O Stretching : The nitro group in the title compound raises the carbonyl IR absorption (1733 cm⁻¹) compared to HIDYEB (1715 cm⁻¹), indicating reduced electron density at the lactone oxygen .

- Thermal Stability : Higher melting points in nitro-substituted coumarins (e.g., 228–229°C) correlate with stronger intermolecular interactions (e.g., hydrogen bonding) .

Q & A

Q. What established synthetic protocols are used for 3-nitro-4-(propylamino)-2H-chromen-2-one, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : The compound is synthesized via nucleophilic substitution of 4-chloro-3-nitrocoumarin with propylamine. Key steps include:

- Reagents : Ethyl acetate as solvent, triethylamine (TEA) as a base to deprotonate the amine.

- Conditions : Reflux for 2–4 hours, followed by cooling and filtration.

- Optimization : Adjusting the molar ratio of reactants (e.g., 1:1.2 for coumarin:amine) and monitoring purity via TLC. Yield improvements (e.g., 86% in analogous syntheses) are achieved by controlling reflux time and TEA volume .

- Purity Check : Column chromatography or recrystallization from chloroform/ethyl acetate mixtures .

Table 1 : Representative Reaction Conditions from Analogous Syntheses

| Reactant Ratio | Solvent | Base | Time (h) | Yield | Reference |

|---|---|---|---|---|---|

| 1:1.1 | Ethyl acetate | TEA | 2 | 86% | |

| 1:1.2 | CHCl₃ | DIPEA | 3 | 78% |

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Confirm nitro (1526–1324 cm⁻¹) and carbonyl (1733 cm⁻¹) groups. N-H stretches (~3284 cm⁻¹) validate the propylamino substituent .

- NMR : ¹H NMR identifies aromatic protons (δ 6.8–8.2 ppm) and propyl chain signals (δ 1.0–3.5 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~160 ppm) and nitro-substituted carbons .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <2 ppm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when experimental unit cell parameters deviate from predicted models?

- Methodological Answer :

- Software Tools : Use SHELXL for refinement and PLATON for validation. Check for twinning (e.g., Hooft parameter >0.5) or disorder using the CELL_NOW suite .

- Data Collection : Ensure high-resolution data (θmax >25°), and apply absorption corrections (e.g., multi-scan methods) .

- Case Study : For 3-nitro-4-(p-tolylamino)-2H-chromen-2-one, discrepancies in torsion angles (C4–C3–N1–O3 = 131.55° vs. −141.34°) were resolved by validating hydrogen bonding networks (N–H⋯O interactions) .

Q. What methodological approaches are recommended to analyze contradictory NMR or IR data in amino-substituted coumarin derivatives?

- Methodological Answer :

- NMR Discrepancies : Use 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals. For example, coupling constants (J = 8–10 Hz) differentiate aromatic protons from alkyl chains .

- IR Anomalies : Compare solvent-free spectra (KBr pellets) to avoid solvent interference. Computational IR (DFT) can validate experimental peaks .

- Case Study : In 4-(propylamino) derivatives, conflicting NOESY data were resolved by comparing dihedral angles from crystallography .

Q. How does the propylamino substituent influence the planarity of the coumarin core and intermolecular interactions in the solid state?

- Methodological Answer :

- Crystallography : The coumarin core remains planar (RMSD <0.25 Å), but the propylamino group introduces torsion (C4–N–C9–C10 = −46.8° to 37.7°), disrupting π-stacking. Hydrogen bonds (N–H⋯O) dominate packing, forming chains .

- Comparative Analysis : Bulkier substituents (e.g., benzothiazolyl) increase steric hindrance, reducing solubility vs. propylamino derivatives .

Q. What experimental design principles should guide the optimization of coupling reactions involving nitro-substituted coumarins and alkylamines?

- Methodological Answer :

- DOE (Design of Experiments) : Vary temperature (60–100°C), solvent polarity (ethyl acetate vs. DMF), and base strength (TEA vs. DBU).

- Monitoring : Track reaction progress via LC-MS or TLC (Rf = 0.5 in hexane:EtOAc 7:3).

- Case Study : Increasing TEA from 1.5 to 2.0 equivalents improved yields by 12% in analogous syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.